[U-13C]-Ochratoxin A
Overview
Description
Ochratoxin A-13C20 is an isotopically labeled standard of the nephrotoxic mycotoxin, ochratoxin A. This compound is commonly produced by fungi such as Aspergillus ochraceus and Penicillium verrucosum. It is often found in improperly stored food products of plant origin, edible animal tissues, human blood sera, and tissues .
Mechanism of Action
Target of Action
[U-13C]-Ochratoxin A, also known as Ochratoxin A-13C20, is a mycotoxin produced by several species of Aspergillus and Penicillium fungi . The primary targets of Ochratoxin A-13C20 are the cells of the kidney and liver, where it can cause significant damage .
Mode of Action
Ochratoxin A-13C20 interacts with its targets by increasing lipid peroxide levels and the number of apoptotic cells, as well as reducing superoxide dismutase activity . It induces DNA damage, cell cycle arrest at the G0/G1 phase, and apoptosis in cells .
Biochemical Pathways
The biochemical pathways affected by Ochratoxin A-13C20 are complex and involve multiple steps. The toxin begins its action by inhibiting protein synthesis and energy production . It then induces oxidative stress, leading to DNA adduct formation . These changes disrupt normal cellular functions and can lead to cell death .
Result of Action
The molecular and cellular effects of Ochratoxin A-13C20’s action include DNA damage, cell cycle arrest, apoptosis, and a reduction in superoxide dismutase activity . These effects can lead to significant damage to the cells of the kidney and liver, and potentially initiate tumor formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ochratoxin A-13C20. For example, the production of Ochratoxin A-13C20 by fungi is influenced by environmental conditions such as temperature and humidity . Furthermore, the presence of certain substances, such as sodium chloride, can affect the production of Ochratoxin A-13C20 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ochratoxin A-13C20 is synthesized through isotopic labeling, where carbon-13 atoms are incorporated into the molecular structure of ochratoxin A. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of carbon-13 atoms at designated positions within the molecule .
Industrial Production Methods: Industrial production of ochratoxin A-13C20 involves the fermentation of fungi such as Aspergillus ochraceus and Penicillium verrucosum under controlled conditions. The mycotoxin is then extracted and purified using chromatographic techniques. The isotopic labeling is achieved through the use of labeled carbon sources during the fermentation process .
Chemical Reactions Analysis
Types of Reactions: Ochratoxin A-13C20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Ochratoxin A-13C20 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ochratoxin A-13C20 is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical studies. Similar compounds include:
Ochratoxin A: The non-labeled version of ochratoxin A, which is also nephrotoxic and commonly found in contaminated food products.
Ochratoxin B: A less toxic analog of ochratoxin A, lacking the chlorine atom.
Ochratoxin C: A methyl ester derivative of ochratoxin A, with similar toxicological properties
Ochratoxin A-13C20 stands out due to its application as an internal standard in analytical chemistry, providing accurate and reliable quantification of ochratoxin A in various matrices.
Properties
IUPAC Name |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-(113C)methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQKHEORZBHNRI-VQZPEEAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]1[13CH2][13C]2=[13C]([13CH]=[13C]([13C](=[13C]2[13C](=O)O1)O)[13C](=O)N[13C@@H]([13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13C](=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016577 | |
Record name | [U-13C]-Ochratoxin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911392-42-2 | |
Record name | 911392-42-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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